molecular formula C10H12BrNO2S B1447315 7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide CAS No. 1799977-78-8

7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Cat. No. B1447315
M. Wt: 290.18 g/mol
InChI Key: CFYOXXKKOXBTBT-UHFFFAOYSA-N
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Description

The compound “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

There is no specific synthesis analysis available for “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide”. However, related compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have been synthesized and tested as positive allosteric modulators of the AMPA receptors2.



Molecular Structure Analysis

The molecular structure of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” is not readily available. However, the structure data file for this compound can be downloaded for further analysis3.



Chemical Reactions Analysis

There is no specific chemical reactions analysis available for “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not readily available.


Scientific Research Applications

Cycloaddition Reactions

Research has demonstrated the utility of N-substituted 5-methylene-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxides in cycloaddition reactions, specifically with benzonitrile oxide. These reactions lead to the formation of isoxazoline spiro adducts, exhibiting complete regioselectivity and resulting in previously unreported cycloadducts with potential applications in organic synthesis and drug design (Ryan, Francis, & Savage, 2014).

Ring Contraction and Expansion

A significant finding relates to the ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides, utilizing mild conditions that involve carbon-sulfur bond formation. This process opens avenues for accessing pharmacologically relevant derivatives with potential biological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Synthetic Potential in Medicinal Chemistry

The compound's derivatives have been explored for their synthetic potential, leading to the creation of various substituted derivatives such as triazolo, oxadiazolo, and pyrazolo substituted 1,5-benzothiazepin-4-oxo-1,1-dioxides. These derivatives showcase the compound's versatility in synthesizing potential medicinal agents (Gupta, Devi, Chaudhary, & Kishore, 2012).

Antimicrobial Activity

A series of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines, synthesized from reactions involving variants of the compound, demonstrated notable antibacterial and antifungal activities. This suggests their potential as antimicrobial agents, with some showing activity comparable to established antibiotics (Kumar, Sharma, Fogla, Sharma, & Rathore, 2013).

Safety And Hazards

The safety and hazards of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not known.


Future Directions

The future directions of “7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide” are not known. However, related compounds such as 1,2,4-benzothiadiazine-1,1-dioxides have shown potential in various therapeutic activities2.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.


properties

IUPAC Name

7-bromo-4-methyl-2,3,4,5-tetrahydro-1λ6,2-benzothiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-7-4-8-5-9(11)2-3-10(8)15(13,14)12-6-7/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYOXXKKOXBTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)Br)S(=O)(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 2
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 3
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 4
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 5
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide
Reactant of Route 6
7-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide

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